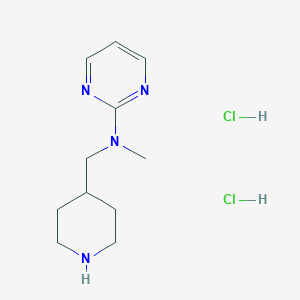

N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride

Description

N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine; dihydrochloride is a pyrimidine-derived secondary amine compound with a piperidine-methyl substituent. Its dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound’s structure combines a pyrimidine core with a flexible piperidine-methyl group, which may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name |

N-methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-15(11-13-5-2-6-14-11)9-10-3-7-12-8-4-10;;/h2,5-6,10,12H,3-4,7-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHQUEMMOJZPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNCC1)C2=NC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine typically involves the reaction of piperidine derivatives with pyrimidine compounds. One common method involves the alkylation of piperidine with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine; dihydrochloride has been investigated for its antimicrobial properties. Research indicates that derivatives of pyrimidine compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli . -

CNS Activity

Compounds with a pyrimidine core have been explored for their potential as central nervous system (CNS) agents. The piperidine moiety in this compound suggests possible interactions with neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders . -

Cancer Research

Pyrimidine derivatives are known to play a role in cancer therapeutics. The structural characteristics of N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine; dihydrochloride may allow it to interfere with cancer cell proliferation pathways. Preliminary studies suggest that related compounds exhibit cytotoxic effects on various cancer cell lines .

Synthetic Pathways

The synthesis of N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine; dihydrochloride typically involves multi-step reactions starting from readily available pyrimidine precursors. A common synthetic route includes:

- Formation of the Pyrimidine Core : Using condensation reactions involving appropriate aldehydes and amines.

- Piperidine Substitution : Introducing the piperidine group through nucleophilic substitution techniques.

- Salt Formation : Converting the base form to its dihydrochloride salt for improved solubility and stability.

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceuticals evaluated the antimicrobial efficacy of various pyrimidine derivatives, including N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine; dihydrochloride. Results indicated that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antibacterial agents .

Case Study 2: CNS Activity

Research conducted on a series of piperidine-containing compounds revealed that certain derivatives demonstrated anxiolytic effects in animal models. The study suggested that modifications to the piperidine ring could enhance CNS activity, positioning N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine; dihydrochloride as a candidate for further pharmacological exploration .

Mechanism of Action

The mechanism of action of N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine; dihydrochloride and its analogs:

Key Findings:

Structural Flexibility vs. Thiazole-containing analogs (e.g., N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine) introduce aromatic heterocycles, which could enhance π-π stacking interactions but increase molecular weight .

Salt Form and Solubility: Dihydrochloride salts (target compound) generally exhibit higher aqueous solubility than free bases (e.g., 70724-74-2) or monosalt analogs. This property is critical for in vivo bioavailability .

Biological Activity: Pyrimidine-amine scaffolds are prevalent in kinase inhibitors (e.g., CDK2 inhibitors in ). The target compound’s lack of bulky substituents (cf. Thonzylamine’s benzyl group) may favor entry into hydrophobic binding pockets .

Synthetic Considerations :

- Chloropyrimidine intermediates (e.g., 2,5-dichloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidine in ) are common precursors, implying that the target compound may require controlled reaction conditions to avoid over-alkylation .

Biological Activity

N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine; dihydrochloride (CAS Number: 2380170-56-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrimidine ring substituted with a piperidine moiety. Its molecular formula is , with a molecular weight of 279.21 g/mol. The presence of both piperidine and pyrimidine rings suggests a diverse range of biological activities, making it a subject of various studies in drug discovery.

N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine dihydrochloride is believed to exert its biological effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling cascades.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial and antifungal properties, potentially through interference with microbial cell processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine; dihydrochloride. For instance, it has shown promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 6.5 |

| Candida albicans | 250 |

These findings indicate that the compound could be valuable in developing new antimicrobial agents .

Pharmacokinetics

Pharmacokinetic studies have demonstrated the following characteristics for N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine; dihydrochloride:

- Oral Bioavailability : Approximately 31.8% after oral administration.

- Clearance Rate : 82.7 mL/h/kg post intravenous administration at a dose of 2 mg/kg.

- Toxicity Profile : No acute toxicity was observed in animal models at doses up to 2000 mg/kg, suggesting a favorable safety margin for further development .

Case Study 1: Anticancer Potential

In a study exploring the anticancer properties of pyrimidine derivatives, N-Methyl-N-(piperidin-4-ylmethyl)pyrimidin-2-amine; dihydrochloride was evaluated for its ability to induce apoptosis in cancer cell lines. The compound demonstrated significant inhibition of cell proliferation and induced cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .

Case Study 2: Inhibition of EGFR Signaling

Another study investigated the compound's role as an inhibitor of epidermal growth factor receptor (EGFR) phosphorylation. Results showed that it effectively inhibited EGFR signaling pathways associated with tumor growth and survival, warranting further investigation as a targeted therapy for cancers driven by EGFR mutations .

Q & A

Q. How does the compound’s piperidine-pyrimidine scaffold compare to similar analogs in structure-activity relationship (SAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.